Naphthol AS-OL acetate

Description

The exact mass of the compound 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-13(22)25-19-12-15-8-4-3-7-14(15)11-16(19)20(23)21-17-9-5-6-10-18(17)24-2/h3-12H,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCVQLUEWCVWTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221448 |

Source

|

| Record name | 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7128-79-2 |

Source

|

| Record name | 3-(Acetyloxy)-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-o-methoxyphenyl)carbamoyl]-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Naphthol AS-OL acetate chemical properties

Physiochemical Profile and Bioanalytical Applications[1]

Executive Summary

Naphthol AS-OL acetate (CAS: 7128-79-2) is a high-specificity fluorogenic and chromogenic substrate utilized primarily in the histochemical detection of esterase enzymes. Structurally defined as the acetate ester of 3-hydroxy-2-naphthoic acid 2-methoxyanilide, it serves as a critical tool in hematopathology for distinguishing monocytic lineages from granulocytic series in leukemia classification. Unlike simpler substrates (e.g.,

Part 1: Molecular Architecture & Physiochemical Properties[1]

This compound is a hydrophobic ester. Its utility stems from the balance between its stability in buffer solutions and its rapid hydrolysis by specific esterases (EC 3.1.1.x).

1.1 Chemical Identity

| Property | Specification |

| IUPAC Name | 3-acetyloxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

| Common Name | This compound |

| CAS Number | 7128-79-2 |

| Molecular Formula | |

| Molecular Weight | 335.35 g/mol |

| Parent Fluorophore | Naphthol AS-OL (CAS: 135-62-6) |

| Leaving Group | Acetate |

1.2 Physical Characteristics[1][2]

-

Appearance: White to off-white crystalline powder.

-

Solubility:

-

Water:[3] Insoluble (requires organic co-solvent).

-

Organic Solvents: Soluble in Acetone, Dimethylformamide (DMF), and Ethanol.

-

Reaction Media: Typically prepared as a stock solution in acetone/DMF and diluted into an aqueous phosphate buffer.

-

-

Stability:

-

Solid State:[2] Stable at -20°C for >2 years if desiccated and protected from light.

-

Solution: Labile in aqueous solution; susceptible to spontaneous hydrolysis at pH > 8.0. Must be prepared fresh.

-

Part 2: Mechanistic Reactivity

The detection mechanism relies on a two-step "Simultaneous Coupling" reaction. The high substantivity of the Naphthol AS-OL moiety (due to the o-methoxy group on the anilide ring) ensures that the reaction product precipitates immediately at the enzyme site rather than diffusing into the surrounding medium.

2.1 Reaction Pathway

-

Enzymatic Hydrolysis: Non-specific esterases (e.g., Monocyte esterase) attack the ester linkage, releasing the acetate group and the insoluble Naphthol AS-OL intermediate.

-

Azo Coupling: The free naphthol moiety reacts instantly with a diazonium salt (e.g., Fast Blue BB) present in the incubation medium to form a deeply colored, insoluble azo dye.

Figure 1: Mechanistic pathway of this compound hydrolysis and subsequent azo dye formation.

Part 3: Analytical & Histochemical Applications

3.1 Hematopathology (Leukemia Classification)

This compound is particularly valued for distinguishing Acute Myelomonocytic Leukemia (M4) and Acute Monocytic Leukemia (M5) from granulocytic leukemias.

-

Monocytes: Show strong, fluoride-inhibitable positivity.

-

Granulocytes: Generally show weak or negative reaction (unlike Naphthol AS-D Chloroacetate esterase, which stains granulocytes intensely).

3.2 Experimental Protocol: Esterase Staining

Objective: Visualize esterase activity in blood smears or tissue sections.

Reagents Required:

-

Fixative: Citrate-Acetone-Methanol (CAM) or 10% Formalin-Acetone.

-

Stock Substrate: 10 mg this compound dissolved in 2 mL Acetone.

-

Buffer: 0.1M Phosphate Buffer (pH 7.0).

-

Coupler: Fast Blue BB Salt (or Fast Garnet GBC).

-

Counterstain: Nuclear Fast Red or Methyl Green.

Step-by-Step Methodology:

Figure 2: Workflow for this compound Esterase Staining.

Protocol Notes:

-

Fluoride Inhibition Test: To confirm monocytic origin, run a parallel slide with 1.5 mg/mL Sodium Fluoride added to the incubation mixture. Monocytic esterase is inhibited (negative stain), while granulocytic esterase is resistant.

-

pH Control: Maintain pH between 6.3 and 7.4. Higher pH causes spontaneous hydrolysis (background noise); lower pH reduces enzyme activity.

Part 4: Synthesis & Purity Analysis

For drug development applications involving prodrug design or assay validation, verifying the purity of this compound is critical.

Synthesis Route (General): Reaction of Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide) with Acetic Anhydride in the presence of a base (Pyridine or Triethylamine).

Quality Control Parameters:

| Method | Acceptance Criteria |

|---|---|

| HPLC | >98% Purity (Reverse phase, C18 column, Acetonitrile/Water gradient). |

| 1H-NMR | Confirm Acetyl methyl singlet (~2.3 ppm) and absence of free phenolic proton. |

| TLC | Single spot (Silica gel; Hexane:Ethyl Acetate 7:3); Rf distinct from parent naphthol. |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of powder.

-

Storage: Store at -20°C. Keep desiccated.

-

Disposal: Dispose of azo-dye waste streams as hazardous chemical waste (contains diazonium salts and organic solvents).

References

-

National Center for Biotechnology Information (NCBI).

-

[Link]

-

- Sigma-Aldrich.

- ChemicalBook.

- Creative Enzymes.

-

Bain, B. J., et al.Dacie and Lewis Practical Haematology. 12th Edition. Elsevier, 2016.

-

[Link]

-

Sources

Technical Guide: Naphthol AS-OL Acetate in Enzyme Histochemistry

Molecular Architecture, Mechanistic Action, and Diagnostic Protocols [1]

Executive Summary

Naphthol AS-OL acetate (CAS: 7128-79-2) represents a high-specificity substrate for the cytochemical detection of non-specific esterases (NSE).[1] Unlike simple naphthyl esters (e.g.,

Part 1: Molecular Architecture & Physicochemical Properties[1]

The designation "AS-OL" refers to the specific derivatization of the naphthalene core.[1] "AS" denotes an acid anilide linkage, while "OL" indicates the presence of a methoxy group on the anilide ring (specifically, o-anisidide).

Structural Components[1][2][3][4][5][6]

-

Reactive Site (Acetate): The acetyl group at position 3 of the naphthalene ring is the target for enzymatic hydrolysis.[1]

-

Chromogenic Core (Naphthalene): Provides the aromatic system necessary for azo coupling.[1]

-

Substantivity Linker (Amide): The amide bond at position 2 connects the naphthalene ring to the aryl side chain.[1]

-

Specificity Modifier (o-Anisidine): The ortho-methoxy group on the phenyl ring increases the lipophilicity and size of the molecule, reducing the solubility of the final azo dye and sharpening localization.[1]

Physicochemical Data Table

| Property | Specification | Clinical Relevance |

| Chemical Name | 3-Acetoxy-N-(2-methoxyphenyl)-2-naphthamide | Precise IUPAC designation for protocol standardization.[1] |

| CAS Number | 7128-79-2 | Unique identifier for purchasing and safety data sheets.[1] |

| Molecular Formula | Basis for molarity calculations.[1] | |

| Molecular Weight | ~335.35 g/mol | Used for preparing equimolar substrate solutions.[1] |

| Solubility | Soluble in Acetone, DMSO, DMF; Insoluble in Water | Requires organic solvent predilution before adding to aqueous buffer. |

| Stability | Moisture sensitive; Hydrolyzes spontaneously at pH > 8.0 | Must be stored desiccated at -20°C; Buffer pH is critical.[1] |

Part 2: Mechanistic Action in Histochemistry[1]

The utility of this compound relies on a simultaneous capture reaction.[1] The enzyme cleaves the acetate, and the resulting insoluble naphthol intermediate immediately couples with a diazonium salt.[2][3]

Reaction Pathway Diagram[1]

Figure 1: The hydrolysis-coupling reaction cascade. The rate of coupling must exceed the rate of diffusion to prevent localization artifacts.

Part 3: Comparative Analysis & Diagnostic Utility[1]

In drug development and pathology, this compound is preferred over

The Fluoride Discriminator

Monocytic esterases are exquisitely sensitive to sodium fluoride (NaF), whereas granulocytic esterases are resistant.

-

Acute Monocytic Leukemia (AML-M5): Strong positive reaction

Inhibited by NaF.[1] -

Acute Myelomonocytic Leukemia (AML-M4): Mixed reaction

Partial inhibition.[1] -

Granulocytes: Weak/Negative reaction

Unaffected by NaF.[1]

Part 4: Validated Experimental Protocol

Expertise Note: This protocol uses a "Simultaneous Coupling" method.[1] The choice of pH 6.3 is a compromise; the enzyme optimum is higher, but the diazonium salt decomposes rapidly above pH 7.0.

Reagents

-

Fixative: Citrate-buffered Acetone (60%) or Methanol-Formalin (avoid glutaraldehyde as it inhibits esterases).[1]

-

Stock Substrate Solution: Dissolve 20 mg this compound in 2 mL Ethylene Glycol Monomethyl Ether (EGME) or DMSO.

-

Buffer: 0.1M Phosphate Buffer, pH 6.3.

-

Coupler: Fast Blue BB salt (freshly prepared).

Workflow Diagram: The Self-Validating System

Figure 2: Dual-lane workflow for validating monocytic lineage via fluoride inhibition.

Step-by-Step Methodology

-

Preparation: Bring all reagents to room temperature. Prepare fresh diazonium salt solution (Fast Blue BB) immediately before use; it is unstable in solution.[1]

-

Fixation: Fix air-dried smears in buffered acetone for 30 seconds at 4°C. Rinse specifically with distilled water. Why: Prolonged fixation destroys esterase activity.[1]

-

Incubation Bath Assembly:

-

Incubation: Incubate slides for 45 minutes at 37°C in the dark. Why: Azo dyes are light-sensitive.[1]

-

Termination: Rinse thoroughly in running tap water to stop the reaction.

-

Counterstain: Stain nuclei with Nuclear Fast Red (5 minutes) or Methyl Green.[1] Avoid Hematoxylin if it masks the blue esterase product.[1]

Part 5: Troubleshooting & Optimization

-

Crystalline Artifacts: If needle-like crystals appear on the slide, the diazonium salt precipitated.[1] Solution: Filter the incubation solution immediately before use.[1]

-

Weak Staining: Check the pH.[1][6] If the buffer drifts below 6.0, enzyme activity drops significantly. If >7.0, the coupler degrades.

-

Background Staining: Naphthol AS-OL is hydrophobic.[1] If the slide is not washed vigorously after incubation, non-specific binding of the dye to lipid membranes may occur.

References

-

Pearse, A. G. E. (1972).[1] Histochemistry: Theoretical and Applied, Vol.[1] 2. Churchill Livingstone.[1] [1]

-

Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Elsevier Health Sciences.[1] [1]

-

Sigma-Aldrich. (2024).[1] this compound Product Specification & Safety Data Sheet. [1]

-

PubChem. (2024).[1] Compound Summary: this compound.[1][7][8] National Library of Medicine.[1] [1]

-

Li, C. Y., Lam, K. W., & Yam, L. T. (1973). Esterases in human leukocytes. Journal of Histochemistry & Cytochemistry, 21(1), 1-12.[1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Differences in nonspecific esterase from normal and leukemic monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. epa.gov [epa.gov]

- 7. NAPHTHOL AS ACETATE | 1163-67-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Naphthol AS-OL Acetate (CAS 7128-79-2)

High-Fidelity Substrate for Enzymatic Histochemistry & Hematopathology

Executive Summary

Naphthol AS-OL acetate (CAS 7128-79-2) is a specialized, lipophilic substrate utilized in the histochemical demonstration of esterase activity. Unlike simple naphthyl esters (e.g.,

This guide details the physicochemical properties, reaction mechanisms, and optimized staining protocols for this compound, specifically tailored for researchers in hematopathology, immunology, and drug development focusing on leukocyte differentiation and myeloid leukemia classification.

Chemical Profile & Stability

Synonyms: 3-Hydroxy-2-naphtho-o-anisidide acetate; Naphthol AS-OL acetyl ester.

| Property | Specification | Clinical Relevance |

| CAS Number | 7128-79-2 | Unique identifier for regulatory compliance. |

| Molecular Formula | High molecular weight ensures lipophilicity. | |

| Molecular Weight | ~335.35 g/mol | Facilitates membrane permeation in fixed cells. |

| Solubility | Soluble in DMF, Acetone; Insoluble in water | Requires organic solvent stock solution; precipitates immediately upon hydrolysis. |

| Purity Grade | Essential to prevent non-specific background staining. | |

| Storage | -20°C, Desiccated, Dark | Hydrolytically unstable; moisture degrades substrate to free naphthol. |

Mechanistic Principles

The utility of this compound relies on a simultaneous capture reaction. The esterase enzyme (e.g., non-specific esterase or specific myeloid esterase depending on pH/conditions) cleaves the acetate group. The liberated Naphthol AS-OL is highly insoluble and immediately couples with a diazonium salt present in the buffer, forming a stable azo dye precipitate at the site of activity.

Reaction Pathway (DOT Visualization)

Caption: Enzymatic hydrolysis of this compound followed by azo coupling to form a chromogenic precipitate.

Optimized Experimental Protocol

Application: Differentiation of monocytic and granulocytic lineages; identification of mast cells. Note: While Naphthol AS-D Chloroacetate is standard for specific (neutrophilic) esterase, this compound is often used for high-resolution demonstration of non-specific esterase or specific tissue esterases (e.g., in bone matrix or macrophages) due to its superior insolubility compared to alpha-naphthyl acetate.

Reagents Preparation[1][2][3][4]

-

Stock Substrate Solution:

-

Dissolve 25 mg This compound in 2.5 mL N,N-Dimethylformamide (DMF) .

-

Storage: Stable for 1-2 weeks at 4°C if tightly sealed. Discard if solution turns pink (auto-hydrolysis).

-

-

Buffer Solution (Phosphate, pH 6.3 - 7.4):

-

0.1 M Phosphate Buffer. Adjust pH based on target cell type (pH 6.3 favors monocytes; pH 7.4 favors granulocytes/mast cells).

-

-

Coupler Solution:

-

Fast Blue BB Salt or Fast Garnet GBC (1 mg/mL in buffer). Must be prepared fresh.

-

Staining Workflow

Caption: Step-by-step histological workflow for this compound esterase staining.[1][2][3][4]

Detailed Steps

-

Fixation: Fix air-dried blood smears or cryostat sections in cold Citrate-Acetone-Methanol fixative for 30 seconds at 4°C. Avoid formalin if possible, as it inhibits some esterase activity.

-

Incubation:

-

Mix 2.5 mL Stock Substrate Solution with 47.5 mL Buffer Solution .

-

Add 50 mg Fast Blue BB Salt . Shake and filter immediately onto slides.

-

Incubate at 37°C for 30–60 minutes in the dark.

-

-

Differentiation (Optional Fluoride Inhibition):

-

To distinguish monocytes (sensitive) from granulocytes (resistant), add 1.5 mg/mL Sodium Fluoride to a parallel incubation mixture.

-

-

Counterstain: Rinse in water, then stain nuclei with Methyl Green (2%) for 5 minutes.

-

Mounting: Use an aqueous mounting medium (e.g., Glycerol gelatin). Do not use xylene-based media as they may dissolve the azo dye.

Interpretation & Troubleshooting

Data Interpretation Matrix

| Cell Type | Appearance (Fast Blue BB) | Fluoride Inhibition | Clinical Significance |

| Monocytes | Diffuse Blue/Black Granules | Inhibited (Negative) | Acute Monocytic Leukemia (M5) |

| Granulocytes | Discrete Blue Granules | Resistant (Positive) | Acute Myeloid Leukemia (M1, M2) |

| Lymphocytes | Generally Negative | N/A | Lymphoid Malignancies |

| Mast Cells | Intense Blue Positivity | Resistant | Systemic Mastocytosis |

Troubleshooting Guide

-

Weak Staining:

-

Cause: Old substrate (hydrolyzed) or degraded diazonium salt.

-

Solution: Use fresh Fast Blue BB; ensure DMF is anhydrous.

-

-

High Background (Pink/Red Haze):

-

Cause: Auto-hydrolysis of this compound or pH > 7.6.

-

Solution: Lower pH to 6.3; reduce incubation time; filter solution immediately before use.

-

-

Crystal Formation:

-

Cause: Substrate precipitation.

-

Solution: Add a surfactant (e.g., Triton X-100, 0.1%) to the incubation buffer or ensure rapid mixing when adding stock to buffer.

-

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of diazonium salt mixtures as hazardous chemical waste. Do not pour down the drain due to potential azo dye formation in plumbing.

References

-

Sigma-Aldrich. Naphthol AS-D Chloroacetate Esterase and α-Naphthyl Acetate Esterase (Procedure No. 91).

-

National Institutes of Health (NIH). Naphthol AS-D chloroacetate esterase reaction. Systematic modifications for optimization.

-

Biosynth. this compound Product Data & Safety.

-

BenchChem. Application Notes: Esterase Activity Assays and Substrate Specificity.

-

ResearchGate. Comparative Guide to Esterase Inhibition and Substrate Selection.

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Demonstration of acid alpha naphthyl acetate esterase activity in bovine lymphocytes and monocytes or macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Full text of "Archives Of Pathology(63)" [archive.org]

- 4. Naphthol AS D chloroacetate esterase-positive macrophages in the cortico-medullary zone of the normal rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Naphthol AS-OL Acetate in Enzymatic Histochemistry

This guide serves as an advanced technical resource for the application of Naphthol AS-OL Acetate in enzyme histochemistry. It is designed for researchers and pathologists requiring high-fidelity localization of esterase activity, specifically for the differentiation of hematological malignancies.

Executive Summary

This compound (3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide acetate) is a synthetic substrate used in the cytochemical demonstration of Non-Specific Esterases (NSE) . Unlike simple naphthyl esters (e.g.,

Its primary utility lies in hematopathology , where it serves as a critical discriminator in the classification of acute leukemias, specifically distinguishing monocytic lineages (M5) from granulocytic lineages (M1/M2/M3).

Chemical & Physical Profile

Core Identity

-

Chemical Structure: The acetate ester of Naphthol AS-OL (3-Hydroxy-2-naphthoic acid 2-anisidide).

-

CAS Number: 7128-79-2 (Acetate ester); Note: The hydrolysis product, Naphthol AS-OL, is CAS 135-62-6.

-

Molecular Formula:

-

Solubility: Insoluble in water; soluble in organic solvents (Acetone, DMF, DMSO).

The "AS" Advantage

The "AS" in Naphthol AS stands for Anilid Säure (Anilide Acid). In histochemistry, Naphthol AS substrates are superior to simple naphthols because the resulting azo dyes are:

-

Lipophobic: They do not dissolve in lipid droplets, preventing false localization.

-

Substantive: They have a high affinity for protein structures, ensuring the dye stays at the site of enzymatic activity.

Mechanistic Principles

The detection of esterase activity using this compound relies on a simultaneous coupling azo-dye reaction.

Reaction Pathway[3]

-

Hydrolysis: Intracellular Non-Specific Esterases (NSE) attack the acetate bond of the substrate.

-

Liberation: The hydrophobic coupler, Naphthol AS-OL , is released at the site of the enzyme.

-

Coupling: The liberated Naphthol AS-OL immediately reacts with a diazonium salt (e.g., Fast Blue BB or Fast Garnet GBC) present in the incubation medium.

-

Precipitation: An insoluble, highly colored azo dye precipitates within the cytoplasm.[3]

Visualization of the Mechanism

Caption: Mechanistic pathway of this compound hydrolysis and azo dye formation.

Applications in Hematopathology

The primary research and clinical application of this compound is the classification of acute leukemias .

Differential Diagnosis

-

Monocytes/Macrophages: Strongly Positive (Inhibited by Sodium Fluoride).[4]

-

Granulocytes (Neutrophils): Negative or Weakly Positive (Resistant to Sodium Fluoride).

-

Lymphocytes: Generally Negative (Dot-like positivity in T-cells).

Comparison with Other Substrates

| Feature | This compound | Alpha-Naphthyl Acetate | Naphthol AS-D Chloroacetate |

| Enzyme Target | Non-Specific Esterase | Non-Specific Esterase | Specific Esterase (Elastase) |

| Primary Cell | Monocytes | Monocytes | Granulocytes (Neutrophils) |

| Localization | High (Precise Granules) | Moderate (Diffuse) | High |

| Fluoride Sensitivity | Sensitive | Sensitive | Resistant |

Diagnostic Workflow

Caption: Decision tree for leukemia classification using this compound esterase staining.

Experimental Protocol (Standardized)

Objective: To demonstrate non-specific esterase activity in blood smears or bone marrow.[5]

Reagents Preparation

-

Fixative (CAF): Citrate-Acetone-Formaldehyde.[6]

-

Why: Preserves enzyme activity better than pure methanol while maintaining morphology.

-

-

Stock Substrate Solution:

-

Dissolve 10 mg This compound in 2.5 mL Ethylene Glycol Monomethyl Ether (or Acetone).

-

-

Buffer: 0.1M Phosphate Buffer, pH 6.3 - 7.0.

-

Note: Slightly acidic pH prevents spontaneous hydrolysis of the substrate.

-

-

Coupler: Fast Blue BB Salt (or Fast Garnet GBC).

Step-by-Step Methodology

-

Smear Preparation: Prepare fresh blood or bone marrow smears.[5] Air dry for at least 30 minutes.

-

Fixation:

-

Immerse slides in cold (4°C) CAF fixative for 30 seconds.

-

Critical: Do not over-fix; esterases are sensitive to aldehydes.

-

Rinse gently in distilled water (3 changes).

-

-

Incubation:

-

Mix 40 mL Phosphate Buffer + 2.5 mL Stock Substrate Solution.

-

Add 25 mg Fast Blue BB Salt immediately before use. Filter if turbid.

-

Incubate slides at 37°C for 30-45 minutes in the dark.

-

Control: Run a duplicate slide with 1.5 mg/mL Sodium Fluoride added to the incubation mix (Monocyte inhibition control).

-

-

Counterstain:

-

Mounting: Air dry and mount with synthetic resin or aqueous mounting media.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Staining | Aged substrate or inactive diazonium salt. | Prepare fresh stock. Diazonium salts degrade with moisture; store with desiccant. |

| High Background | Spontaneous hydrolysis (pH too high). | Lower buffer pH to 6.3. Reduce incubation time. |

| Crystal Artifacts | Dye precipitation. | Filter the incubation solution before adding slides. Ensure rapid coupling. |

| Diffusion | Lipid solubility of dye. | Use Naphthol AS derivatives (like AS-OL) instead of Alpha-naphthyl acetate. Avoid alcohol dehydration if dye is solvent-sensitive. |

Safety & Handling

-

This compound: Irritant. Handle with gloves.

-

Fast Blue BB: Suspected carcinogen (azo dye precursor). Use in a fume hood.

-

Disposal: Collect all staining waste as hazardous chemical waste (contains diazonium salts and organic solvents).

References

-

Leder, L. D. (1967). The cytochemical differentiation of acute leukemias. Klinische Wochenschrift.

-

Yam, L. T., Li, C. Y., & Crosby, W. H. (1971). Cytochemical identification of monocytes and granulocytes.[5][8][9] American Journal of Clinical Pathology.

-

Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet.

-

Bain, B. J. (2015). Blood Cells: A Practical Guide. Wiley-Blackwell. (Standard text on hematopathology staining).

-

Kass, L. (1977). Esterase activity in erythroleukemia. American Journal of Clinical Pathology.

Sources

- 1. NAPHTHOL AS ACETATE | 1163-67-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Leukocyte α-Naphthyl Acetate (Non-Specific Esterase) Kit Kit formulated with all liquid reagents. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Naphthol AS-OL Acetate Principle of Action

The following technical guide details the principle of action, chemical mechanism, and experimental application of Naphthol AS-OL Acetate in histochemical and cytochemical analysis.

Executive Summary

This compound is a high-fidelity fluorogenic and chromogenic substrate utilized in the detection of Non-Specific Esterase (NSE) activity. Unlike simple naphthyl esters (e.g.,

In hematopathology, this substrate is a critical tool for differentiating cell lineages—specifically distinguishing monocytic and histiocytic precursors (strong NSE activity) from granulocytic series (weak/negative NSE activity). When coupled with sodium fluoride (NaF) inhibition, it serves as a definitive diagnostic marker for Acute Monocytic Leukemia (AML-M5).

Chemical & Mechanistic Principles

The utility of this compound relies on a two-step simultaneous capture reaction: Enzymatic Hydrolysis followed by Azo Coupling .[1]

The Substrate: this compound[2]

-

Chemical Name: 3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide acetate

-

Core Structure: A naphthalene ring substituted with an acetate ester group and an ortho-anisidide (methoxy-anilide) tail.

-

Role of the Anisidide Group: The hydrophobic ortho-anisidide moiety significantly increases the substantivity (affinity) of the hydrolyzed product for protein structures, preventing it from dissolving back into the aqueous buffer before coupling.

Mechanism of Action

-

Hydrolysis: Intracellular non-specific esterases (carboxylic ester hydrolases, EC 3.1.1.1) attack the ester linkage of the substrate. This cleaves the acetate group, releasing Naphthol AS-OL and acetic acid.

-

Azo Coupling: The liberated Naphthol AS-OL is highly unstable in solution but extremely reactive toward diazonium salts. It immediately couples with a diazonium salt (e.g., Fast Blue BB or Fast Garnet GBC) present in the incubation buffer.

-

Precipitation: The resulting azo dye is insoluble in water and lipids, precipitating strictly at the site of enzymatic activity as a colored deposit (blue/black or red, depending on the coupler).

Reaction Pathway Diagram

Figure 1: The enzymatic hydrolysis and simultaneous coupling reaction mechanism of this compound.

Diagnostic & Research Applications

Hematopoietic Lineage Differentiation

This compound is superior to standard

| Cell Lineage | Staining Intensity | Pattern | Fluoride (NaF) Inhibition |

| Monocytes / Macrophages | Strong (4+) | Diffuse cytoplasmic staining | Inhibited (>90%) |

| Granulocytes (Neutrophils) | Weak / Negative | Faint, scattered granules | Resistant |

| Lymphocytes (T-cells) | Variable | Focal "dot-like" positivity | Resistant |

| Megakaryocytes | Moderate | Diffuse / Granular | Variable |

The Fluoride Inhibition Test

To validate the monocytic origin of leukemic cells, the reaction is run in duplicate: one with Sodium Fluoride (NaF) and one without.

-

Principle: Monocytic esterase isoenzymes are fluoride-sensitive.

-

Result: If the strong staining in the test sample is abolished by NaF, the cells are confirmed as monocytic (e.g., Acute Monocytic Leukemia).

Optimized Experimental Protocol

Disclaimer: This protocol is designed for research use. All reagents must be handled according to MSDS guidelines.

Reagents Preparation

-

Stock Solution A (Substrate): Dissolve 20 mg this compound in 2 mL Ethylene Glycol Monomethyl Ether (EGME) or Acetone. Store at -20°C.

-

Stock Solution B (Buffer): 0.1 M Phosphate Buffer, pH 7.4.

-

Stock Solution C (Coupler): Fast Blue BB Salt (freshly prepared).

Staining Workflow

-

Fixation:

-

Fix fresh smears/sections in Citrate-Acetone-Methanol fixative (buffered) for 30 seconds at 4°C.

-

Rationale: Alcohol/Acetone preserves esterase activity while immobilizing the cytoplasm. Avoid formalin if possible, as it inhibits some esterase isoenzymes.

-

Wash thoroughly in deionized water (3x changes).

-

-

Incubation (The Reaction):

-

Prepare Working Solution: Mix 2 mL Stock A + 38 mL Stock B.

-

Add 20 mg Fast Blue BB Salt. Shake and filter immediately.

-

Incubate slides at 37°C for 30–45 minutes in the dark.

-

Control: For NaF inhibition, add 1.5 mg/mL Sodium Fluoride to a duplicate jar.

-

-

Counterstain:

-

Rinse in water.

-

Counterstain with Nuclear Fast Red (if using Blue coupler) or Methyl Green (if using Red coupler) for 5 minutes.

-

Integrity Check: Nuclei should be distinct from cytoplasmic enzyme deposits.

-

-

Mounting:

-

Air dry and mount with a synthetic resin or aqueous mounting medium.

-

Workflow Visualization

Figure 2: Step-by-step workflow for this compound staining.

Troubleshooting & Quality Control

A self-validating system requires internal positive and negative controls.

| Issue | Probable Cause | Corrective Action |

| No Staining (False Negative) | Inactive Enzyme (Fixation) | Reduce fixation time; ensure reagents are fresh. |

| Diffuse/Blurry Staining | pH too high (>7.6) | Adjust buffer to pH 7.2–7.4. High pH causes spontaneous hydrolysis. |

| Crystals on Slide | Dye Precipitation | Filter the working solution immediately before use. |

| Positive Granulocytes | Cross-reactivity | Ensure pH is not acidic; Granulocytes stain with Chloroacetate substrates, not Acetate. |

References

-

Sigma-Aldrich. (2023). Naphthol AS-D Chloroacetate and Alpha-Naphthyl Acetate Esterase Kits. Procedure No. 91. Link

-

National Institutes of Health (NIH). (1981). Chronologic changes of activities of naphthol AS-D acetate esterase and other nonspecific esterases. American Journal of Pathology. Link

- Bain, B. J. (2015). Blood Cells: A Practical Guide. 5th Edition. Wiley-Blackwell.

-

PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. Link

Sources

Naphthol AS-OL Substrates in Enzyme Histochemistry: Precision Tools for Phosphatase and Esterase Profiling

The following technical guide details the application of Naphthol AS-OL substrates in enzyme histochemistry, with a specific focus on correcting the chemical distinction between phosphatase and esterase applications to ensure experimental success.

Executive Summary & Chemical Distinction

Critical Advisory: The prompt specifies "Naphthol AS-OL acetate" for phosphatases. This presents a chemical contradiction that must be resolved before experimentation.

-

Naphthol AS-OL Phosphate is the required substrate for Acid Phosphatase (AcP) activity.

-

This compound is the standard substrate for Non-Specific Esterase (NSE) activity.

While both substrates yield the same chromogenic moiety (Naphthol AS-OL), the ester linkage determines enzyme specificity. Using the acetate ester for phosphatase assays will yield false negatives. This guide focuses on the Naphthol AS-OL Phosphate protocol for Acid Phosphatase (e.g., in leukemic typing and microfilarial differentiation) while referencing the Acetate protocol for differential diagnosis.

Mechanism of Action

The detection of Acid Phosphatase (AcP) using Naphthol AS-OL Phosphate relies on a simultaneous coupling azo-dye method. The reaction proceeds in two kinetically distinct steps:

-

Enzymatic Hydrolysis: Acid Phosphatase hydrolyzes the phosphate ester bond at acidic pH (typically 4.7–5.2), releasing the insoluble naphthol derivative (Naphthol AS-OL) and inorganic phosphate.

-

Azo Coupling: The liberated Naphthol AS-OL immediately couples with a diazonium salt (e.g., Fast Blue BB or Fast Red Violet LB) present in the incubation medium. This forms an insoluble, highly colored azo dye precipitate at the site of enzymatic activity.

Reaction Pathway Diagram

Figure 1: Reaction mechanism for Acid Phosphatase detection using Naphthol AS-OL Phosphate.

Applications in Diagnostics

The Naphthol AS-OL system is particularly valued for its high substantivity (affinity for tissue protein), which minimizes diffusion artifacts compared to simple naphthols.

| Application | Enzyme Target | Substrate Required | Clinical Relevance |

| Leukemia Typing | Acid Phosphatase | Naphthol AS-OL Phosphate | Distinguishes T-cell ALL (focal paranuclear positivity) from B-cell malignancies. |

| Hairy Cell Leukemia | TRAP* | Naphthol AS-BI / AS-OL Phosphate | Identifies Tartrate-Resistant Acid Phosphatase (TRAP) positive cells. |

| Microfilariae ID | Acid Phosphatase | Naphthol AS-OL Phosphate | Differentiates Dirofilaria immitis (spots at excretory/anal pores) from D. repens. |

| Monocyte Staining | Non-Specific Esterase | This compound | Differentiates Monocytic Leukemia (High Positivity) from Granulocytic (Negative). |

*Note: Naphthol AS-BI is often the "gold standard" for TRAP, but AS-OL is a valid alternative in specific commercial kits (e.g., Leucognost-SP).

Experimental Protocol: Acid Phosphatase Staining

Target: Acid Phosphatase in Leukocytes or Tissue Sections. Substrate: Naphthol AS-OL Phosphate (CAS: 13989-98-5).

Reagents Preparation[2][3][4][5][6][7][8]

-

Stock Substrate Solution: Dissolve 10 mg Naphthol AS-OL Phosphate in 0.5 mL N,N-Dimethylformamide (DMF). Store at -20°C.

-

Acetate Buffer (0.1M, pH 5.0): Mix 0.1M Acetic Acid and 0.1M Sodium Acetate to achieve pH 5.0.

-

Diazonium Salt Solution: Dissolve 10 mg Fast Blue BB salt (or Fast Red Violet LB) in 10 mL Acetate Buffer immediately before use. Filter if necessary.

-

Fixative: Citrate-Acetone-Formaldehyde (CAF) or Methanol-Acetone (cooled to 4°C).

Staining Workflow

Figure 2: Step-by-step workflow for Acid Phosphatase staining.

Step-by-Step Procedure

-

Fixation: Fix air-dried smears in cold fixative for 30 seconds. Rinse thoroughly in distilled water. Note: Acid phosphatase is heat-labile; avoid heat fixation.

-

Incubation Mix: Combine 0.5 mL Stock Substrate Solution with 10 mL Diazonium Salt Solution. Adjust pH to 5.0 if necessary.

-

Incubation: Immerse slides in the incubation mixture at 37°C for 45–60 minutes. Protect from light.

-

Monitoring: Check macroscopically for color development (blue if using Fast Blue BB, red if using Fast Red Violet).

-

Termination: Rinse well in running tap water to stop the reaction.

-

Counterstain: Stain nuclei with Methyl Green (2%) for 2 minutes or Hematoxylin for 1 minute.

-

Mounting: Use an aqueous mounting medium (e.g., Glycerol Gelatin). Do not use xylene-based media as the azo dye is soluble in organic solvents.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Staining | Wrong Substrate (Acetate vs Phosphate) | Verify label: Ensure Naphthol AS-OL Phosphate is used. |

| Enzyme Denaturation | Reduce fixation time; ensure fixative is cold (4°C). | |

| Old Diazonium Salt | Use fresh Fast Blue BB; solution should be yellow/brown, not dark. | |

| High Background | Over-incubation | Check slides every 15 mins. Stop when specific granules appear. |

| pH Drift | Ensure Acetate Buffer is strong enough (0.1M) to maintain pH 5.0. | |

| Diffuse Staining | Lipid Solubility | Naphthol AS derivatives can be lipid-soluble.[1] Use a highly substantive coupler (Fast Blue BB). |

References

-

Janckila, A. J., et al. (1978). "Isoenzyme analysis of tartrate-resistant acid phosphatase in human serum." Clinical Chemistry. Link

-

Barka, T., & Anderson, P. J. (1962). "Histochemical methods for acid phosphatase using hexazonium pararosanilin as coupler." Journal of Histochemistry & Cytochemistry. Link

-

Sigma-Aldrich. "Naphthol AS-BI Phosphate Technical Data." Link

-

Merck Millipore. "Leucognost-SP Technical Sheet for Acid Phosphatase." Link

-

Burstone, M. S. (1958). "Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases." Journal of the National Cancer Institute. Link

Sources

Advanced Histochemical Detection of Non-Specific Esterase: The Naphthol AS-OL Acetate Protocol

Topic: Naphthol AS-OL Acetate for Enzyme Detection Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of enzyme histochemistry, precision is paramount. While Alpha-Naphthyl Acetate (ANA) remains the standard for detecting non-specific esterases (NSE), it suffers from diffusion artifacts that compromise subcellular localization. This compound represents a high-fidelity alternative. This substrate, a member of the Naphthol AS family, yields a highly insoluble intermediate upon hydrolysis, preventing dye diffusion and enabling "crisp" localization of enzyme activity. This guide provides a rigorous, field-validated workflow for utilizing this compound in the identification of monocytic lineages and the assessment of cellular toxicity in drug development.

Chemical Mechanism & Rationale

To master this protocol, one must understand the causality of the reaction. The superiority of this compound over simpler substrates lies in its hydrophobicity and the structural complexity of its leaving group.

The Reaction Pathway

The detection system relies on Simultaneous Capture Azo Dye Formation . The enzyme hydrolyzes the colorless substrate, releasing an insoluble naphthol derivative which immediately couples with a diazonium salt to precipitate a colored dye at the exact site of activity.[1]

Key Components:

-

Substrate: this compound (3-Hydroxy-2-naphtho-o-anisidine acetate).[2]

-

Enzyme: Non-Specific Esterase (Carboxylic Ester Hydrolase, EC 3.1.1.1).

-

Coupler: Fast Blue BB Salt (or Fast Garnet GBC).

-

Inhibitor (Validation): Sodium Fluoride (NaF).

Figure 1: The enzymatic hydrolysis and simultaneous coupling reaction pathway of this compound.

Why Naphthol AS-OL?

Unlike alpha-naphthol (released by ANA), Naphthol AS-OL contains an o-anisidide group. This bulky group increases the substantivity (affinity) of the naphthol for protein structures and significantly lowers its solubility.

-

Result: The reaction product does not drift from the lysosome or cytoplasm before coupling, resulting in discrete granular staining rather than a diffuse cytoplasmic haze.

Applications in Research & Diagnostics

| Domain | Application | Specificity Target |

| Hematopathology | Leukemia Classification | Distinguishing Acute Monocytic Leukemia (M5) (Strong Positive) from Granulocytic Leukemia (Negative/Weak). |

| Immunology | Macrophage Identification | Visualizing macrophage infiltration in tissue sections (e.g., tumor microenvironment). |

| Toxicology | Lysosomal Integrity | Assessing drug-induced lysosomal stress; esterase leakage indicates membrane damage. |

| Differentiation | T-Cell Subtyping | Focal "dot-like" positivity in T-lymphocytes vs. diffuse cytoplasmic staining in monocytes. |

Validated Experimental Protocol

Standard Operating Procedure (SOP) for Blood Smears and Tissue Imprints.

Reagent Preparation

Stock Solutions (Stable for 2 months at 4°C):

-

Substrate Stock: Dissolve 20 mg This compound in 2 mL Ethylene Glycol Monomethyl Ether (EGME) or Acetone. Note: Ensure complete dissolution; sonicate if necessary.

-

Phosphate Buffer (0.1M, pH 6.3): Mix specific ratios of Monobasic and Dibasic Sodium Phosphate. Crucial: Esterases are pH sensitive; pH > 7.0 causes spontaneous hydrolysis (background noise).

Working Solution (Prepare IMMEDIATELY before use):

-

Phosphate Buffer (pH 6.3): 40 mL

-

Substrate Stock: 2 mL

-

Fast Blue BB Salt: 30 mg (Pre-weighed capsule preferred)

-

Mix thoroughly and filter through Whatman #1 paper to remove diazonium debris.

Step-by-Step Staining Workflow

-

Fixation (Critical Step):

-

Fix air-dried smears in Citrate-Acetone-Methanol (CAM) fixative for 30 seconds at 4°C.

-

Why? Glutaraldehyde or prolonged formalin destroys esterase activity. CAM preserves enzyme function while immobilizing the cytoplasm.

-

Wash gently in deionized water (3 changes).

-

-

Incubation:

-

Immerse slides in the Working Solution at 37°C for 30–45 minutes.

-

Protection: Incubate in the dark (diazonium salts are light-sensitive).

-

-

Differentiation/Washing:

-

Rinse thoroughly in deionized water.

-

Optional: A brief dip in dilute ammonia water (0.1%) can intensify the blue color of the azo dye.

-

-

Counterstaining:

-

Stain nuclei with Nuclear Fast Red (5 minutes) or Methyl Green (2 minutes).

-

Contrast: Red nuclei provide excellent contrast against the blue/black esterase granules.

-

-

Mounting:

-

Air dry and mount with a synthetic resin or aqueous mounting medium.

-

The Self-Validating Control System (Sodium Fluoride)

To confirm specificity, run a parallel slide with Sodium Fluoride (NaF) added to the incubation mixture (1.5 mg/mL final concentration).

-

Monocytes/Macrophages: Activity is Inhibited (Colorless).

-

Granulocytes (if weak positive): Activity is Resistant (Staining persists).

-

Interpretation: Only fluoride-sensitive positivity confirms monocytic lineage.

Troubleshooting & Optimization

Expert insights for common failure modes.

| Issue | Probable Cause | Corrective Action |

| Weak Staining | Old Diazonium Salt | Fast Blue BB degrades with humidity. Use fresh salt; solution should be yellow/brown, not dark brown. |

| Diffuse "Haze" | pH too high (>7.0) | High pH causes spontaneous hydrolysis. Adjust buffer to pH 6.3. |

| Crystal Precipitates | Unfiltered Solution | Always filter the working solution before adding slides to remove undissolved coupler. |

| Nuclear Staining | Diffusion Artifact | Incubation time too long. Reduce time to 30 mins or lower temperature to Room Temp. |

Logic Diagram: Diagnostic Algorithm

This workflow illustrates how to interpret this compound staining in the context of leukemia classification.

Figure 2: Diagnostic decision tree for interpreting this compound staining results.

References

-

Burstone, M. S. (1958). The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes. Journal of Histochemistry & Cytochemistry. Link

-

Li, C. Y., Lam, K. W., & Yam, L. T. (1973). Esterases in human leukocytes.[3][4][5] Journal of Histochemistry & Cytochemistry, 21(1), 1-12. Link

-

Sigma-Aldrich. (n.d.). Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) and Alpha-Naphthyl Acetate (Non-Specific Esterase) Kits Technical Bulletin.Link

- Bain, B. J. (2015). Blood Cells: A Practical Guide. Wiley-Blackwell.

Sources

- 1. 色酚 AS-D 氯乙酸酯(特异性酯酶)试剂盒,用于体外诊断 [sigmaaldrich.com]

- 2. level.com.tw [level.com.tw]

- 3. Alpha naphthyl acetate esterase in human blood cells with different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid alpha-naphthyl acetate esterase activity in human neoplastic lymphoid cells. Usefulness as a T-cell marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Naphthyl acetate esterase activity--a cytochemical marker for T lymphocytees. Correlation with immunologic studies of normal tissues, lymphocytic leukemias, non-Hodgkin's lymphomas, Hodgkin's disease, and other lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Naphthol AS-OL Acetate in High-Resolution Esterase Histochemistry

This guide serves as a technical reference for the application of Naphthol AS-OL Acetate in enzyme histochemistry. It is designed for researchers and pathologists requiring high-resolution localization of non-specific esterase (NSE) activity, particularly in the differentiation of hematologic lineages.

Part 1: Core Directive & Scientific Context

The Substrate Profile

This compound (3-hydroxy-2-naphthoic acid o-anisidide acetate) is a hydrophobic substrate used to detect Non-Specific Esterase (NSE) activity. While

This compound is the "high-fidelity" alternative. Upon hydrolysis, it releases Naphthol AS-OL , which couples with diazonium salts to form a highly insoluble azo dye. This results in precise, granular localization of enzyme activity (e.g., within lysosomes or Golgi-associated vesicles) with minimal diffusion artifacts.

Diagnostic Utility

-

Monocytic Lineage: Strongly positive (inhibited by Sodium Fluoride).

-

Granulocytic Lineage: Generally negative or weakly positive (differentiates from Naphthol AS-D Chloroacetate Esterase, which marks granulocytes).

-

Lymphocytes: T-lymphocytes often display a characteristic "dot-like" focal positivity.

Part 2: Mechanism of Action

The reaction relies on the enzymatic hydrolysis of the acetate ester bond by intracellular esterases, followed by a simultaneous coupling reaction (Simultaneous Capture).

Reaction Pathway Diagram

Figure 1: Mechanism of this compound hydrolysis and azo dye formation.

Part 3: Validated Experimental Protocol

Safety Note: this compound and Diazonium salts are potential irritants. Use appropriate PPE. Fixatives containing formaldehyde are carcinogenic.

Reagents Preparation

-

Stock Substrate Solution:

-

Dissolve 25 mg This compound in 2.5 mL of Ethylene Glycol Monomethyl Ether (or Acetone).

-

Storage: Stable at 4°C for 2-3 weeks.

-

-

Buffer Solution:

-

0.1 M Phosphate Buffer (pH 6.3 – 7.0).

-

Note: A slightly acidic pH (6.3) is often preferred to minimize spontaneous hydrolysis of the diazonium salt.

-

-

Coupler Solution:

-

Fast Blue BB Salt (or Fast Red Violet LB).

-

Preparation: Dissolve 15 mg of Fast Blue BB salt in 10 mL of Buffer immediately before use. Filter if turbid.

-

Staining Workflow

| Step | Action | Critical Parameter |

| 1. Fixation | Fix smears/sections in Citrate-Acetone-Formaldehyde (CAF) or cold Acetone for 30–60 seconds. | Do not use glutaraldehyde (inhibits esterase). Wash thoroughly in dH₂O (3x). |

| 2. Incubation | Mix 2 mL Stock Substrate + 18 mL Buffer + 15 mg Coupler. Incubate slides at 37°C for 30–45 minutes . | Protect from light.[1] Check microscopically after 30 mins for granular deposits. |

| 3. Rinse | Rinse gently in running tap water for 2 minutes. | Removes unreacted diazonium salt to prevent background precipitation. |

| 4. Counterstain | Stain with Methyl Green (2 mins) or Nuclear Fast Red (5 mins). | Choose a counterstain that contrasts with your azo dye (e.g., Red dye = Green counterstain). |

| 5. Mount | Air dry and mount with aqueous mounting medium (e.g., Glycerol gelatin). | Avoid xylene/alcohol dehydration; it will dissolve the azo dye precipitate. |

The Fluoride Inhibition Test (Validation Step)

To confirm Monocytic origin, run a parallel slide with Sodium Fluoride (NaF) .

-

Add 1.5 mg/mL Sodium Fluoride to the incubation mixture.

-

Result: Monocytic esterase is inhibited (Slide becomes negative). Granulocytic esterase (if present) is resistant .

Part 4: Data Interpretation & Comparison

Substrate Selection Matrix

| Feature | Alpha-Naphthyl Acetate | This compound | Naphthol AS-D Chloroacetate |

| Target Enzyme | Non-Specific Esterase (NSE) | Non-Specific Esterase (NSE) | Specific Esterase (SE) |

| Primary Cell Type | Monocytes / Macrophages | Monocytes / Macrophages | Neutrophils / Mast Cells |

| Reaction Product | Diffuse, cytoplasmic staining | Granular, precise localization | Granular, bright red |

| NaF Sensitivity | Sensitive (Inhibited) | Sensitive (Inhibited) | Resistant |

| Use Case | Routine Monocyte count | Intracellular localization / Research | Leukemia phenotyping (AML M1/M2) |

Diagnostic Decision Tree (Leukemia Classification)

Figure 2: Logical flow for using Esterase histochemistry in leukemia diagnosis.

Part 5: References

-

Sigma-Aldrich. (n.d.). Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) and Alpha-Naphthyl Acetate (Non-Specific Esterase) Procedures.[2] Retrieved from

-

Li, C. Y., Lam, K. W., & Yam, L. T. (1973). Esterases in human leukocytes. Journal of Histochemistry & Cytochemistry, 21(1), 1–12.

-

Bain, B. J. (2015). Blood Cells: A Practical Guide. 5th Edition. Wiley-Blackwell. (Standard reference for hematologic staining protocols).

-

Kass, L. (1977). Non-specific esterase activity in "hairy cells". Acta Haematologica, 58(2), 103-107. (Demonstrates the utility of AS-D/AS-OL substrates for precise localization).

-

National Institutes of Health (NIH) / PubMed. Chronologic changes of activities of naphthol AS-D acetate esterase...

Sources

Technical Guide: Naphthol AS-OL Acetate in Enzymatic Histochemistry

[1]

Executive Summary

This compound (CAS: 7128-79-2) is a specialized chromogenic substrate used in the histochemical detection of esterase enzymes.[1] Unlike the more common

Chemical Profile & Properties[1][2][3][4][5][6]

| Parameter | Data |

| Chemical Name | 3-Acetoxy-N-(2-methoxyphenyl)-2-naphthamide |

| Common Name | This compound |

| CAS Number | 7128-79-2 |

| Molecular Formula | |

| Molecular Weight | 335.35 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Acetone, DMF, DMSO; Insoluble in water |

| Storage | -20°C, Desiccated, Protect from light |

| Leaving Group | Naphthol AS-OL (CAS 135-62-6) |

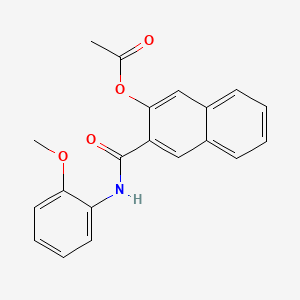

Structural Logic

The molecule consists of a naphthalene core linked to an o-anisidide (2-methoxyphenyl) ring via an amide bond.[1] The hydroxyl group at position 3 is esterified with acetic acid.[1]

-

Acetate Moiety: The target for esterase hydrolysis (Non-Specific Esterase activity).[1]

-

Amide Linker: Increases molecular size and substantivity, preventing the hydrolysis product from diffusing away from the enzyme site before coupling.[1]

-

Methoxy Group: Modulates the solubility and coupling rate of the final azo dye.[1]

Mechanism of Action

The detection system relies on a simultaneous capture reaction.[1] The esterase enzyme hydrolyzes the acetate ester, liberating the insoluble Naphthol AS-OL.[1] This intermediate immediately couples with a diazonium salt (present in the buffer) to form a brightly colored, insoluble azo dye precipitate at the site of activity.[1]

Reaction Pathway Diagram[1]

Figure 1: The enzymatic hydrolysis and azo-coupling reaction pathway.[1] The enzyme cleaves the acetate group, and the resulting naphthol derivative couples with the diazonium salt to form the final chromogen.[1]

Validated Experimental Protocol

Application: Detection of Non-Specific Esterase (NSE) in leukocytes (monocyte differentiation) or tissue sections.[1] Safety Note: Diazonium salts and organic solvents are hazardous.[1] Work in a fume hood with appropriate PPE.[1]

Reagents Preparation[1][2][5]

-

Stock Substrate Solution:

-

Buffer Solution (Phosphate, pH 7.0):

-

Coupler Solution:

Staining Procedure[1][5]

-

Fixation:

-

Fix air-dried smears or cryostat sections in Citrate-Acetone-Formaldehyde (CAF) fixative for 30 seconds at room temperature.[1]

-

Wash: Rinse gently in distilled water (3 changes, 1 minute each).

-

-

Incubation:

-

Mix 1 mL of Stock Substrate Solution into 20 mL of Coupler Solution . Filter if turbid.[1]

-

Incubate slides in this mixture for 30–45 minutes at 37°C, protected from light.

-

Control: Run a duplicate slide with 1 mg/mL Sodium Fluoride (NaF) added to the incubation mix.[1] Monocytic esterase is NaF-sensitive (inhibited), while granulocytic esterase is resistant.[1]

-

-

Differentiation & Counterstain:

-

Mounting:

Comparative Analysis: Esterase Substrates

The choice of substrate dictates the specificity and resolution of the assay.

| Feature | Alpha-Naphthyl Acetate | Naphthol AS-D Chloroacetate | This compound |

| Enzyme Target | Non-Specific Esterase (NSE) | Specific Esterase (SE) | Non-Specific Esterase (NSE) |

| Primary Cell Type | Monocytes / Macrophages | Granulocytes (Neutrophils) | Monocytes (High Resolution) |

| Leaving Group | Naphthol AS-D | Naphthol AS-OL | |

| Reaction Product | Soluble (Diffuses easily) | Highly Insoluble | Highly Insoluble |

| Localization | Diffuse cytoplasmic stain | Granular / Crisp | Granular / Crisp |

| CAS Number | 830-81-9 | 35245-26-2 | 7128-79-2 |

Why choose this compound?

While

Troubleshooting & Validation

Self-Validating Control System

To ensure the observed staining is genuine enzymatic activity:

-

No-Substrate Control: Incubate tissue with diazonium salt only. Result: Should be colorless.[1] (Rules out non-specific dye binding).

-

Inhibition Control: Incubate with Sodium Fluoride (NaF) .[1]

-

Heat Inactivation: Boil a control slide for 10 minutes before staining. Result: Negative.[1] (Confirms enzymatic nature).[1]

Common Issues

-

Precipitate on Slide: The substrate may crystallize if the acetone/buffer ratio is off.[1] Ensure rapid mixing when adding stock to buffer.[1] Filter the final solution.

-

Weak Staining: Check pH.[1] Esterases are sensitive to pH < 6.[1]0. Ensure the diazonium salt is fresh (should be yellow/brown powder, not dark/caked).[1]

-

Red Background: Old diazonium salt decomposing.[1] Use fresh reagents.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] 3-Hydroxy-2-naphthoyl-ortho-anisidide (Naphthol AS-OL) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

PubChem. (2025).[1] Naphthol AS-OL (Compound CID 67274).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Burstone, M. S. (1958).[1] The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes. Journal of Histochemistry & Cytochemistry. (Foundational text on Naphthol AS series substantivity).

Methodological & Application

Application Note: High-Resolution Naphthol AS-OL Acetate Esterase Staining

Introduction & Clinical Significance

The differentiation of acute leukemias requires precise cytochemical characterization. While immunophenotyping has become standard, cytochemical esterase staining remains a rapid, cost-effective, and morphologically integrative method for classifying Acute Myeloid Leukemia (AML), particularly in distinguishing monocytic (FAB M5) and myelomonocytic (FAB M4) lineages from granulocytic (FAB M1/M2/M3) subtypes.

Naphthol AS-OL Acetate is a substrate for Non-Specific Esterase (NSE) . Unlike the more common

Key Applications

-

Leukemia Classification: Differentiation of monoblasts/monocytes (Strong Positive) from myeloblasts (Negative/Weak).

-

Macrophage Identification: Detection of tissue macrophages and histiocytes.

-

Fluoride Inhibition Studies: Validation of monocytic lineage through Sodium Fluoride (NaF) sensitivity.[1][2]

Principle of Assay

The assay relies on the enzymatic hydrolysis of the ester linkage in this compound by intracellular non-specific esterases (primarily carboxylesterases).

-

Hydrolysis: The enzyme cleaves the acetate group, liberating Naphthol AS-OL.

-

Coupling: The liberated Naphthol AS-OL immediately couples with a diazonium salt (e.g., Fast Blue BB) present in the buffer.

-

Precipitation: This reaction forms an insoluble, colored azo-dye deposit at the site of enzyme activity.[3]

Reaction Mechanism

Figure 1: Enzymatic hydrolysis and simultaneous coupling reaction mechanism.

Reagents & Preparation

Critical Note: Esterases are labile. Fixatives containing heavy metals or high concentrations of alcohol can inhibit activity. Use the specified Citrate-Acetone-Formaldehyde (CAF) fixative for optimal preservation.

A. Fixative (CAF Solution)

Store at 4°C. Stable for 2 months.

-

Citrate Buffer (concentrate): 25 mL

-

Acetone: 65 mL

-

Formaldehyde (37%): 8 mL

-

Deionized Water: Adjust to 100 mL[3]

B. Stock Substrate Solution

Store at -20°C. Stable for 6 months.

-

This compound: 20 mg

-

Ethylene Glycol Monomethyl Ether: 10 mL

-

Why: Naphthol AS-OL is hydrophobic. Pre-dissolving in an organic solvent is mandatory before adding to the aqueous buffer.

-

C. Incubation Buffer (Phosphate, pH 6.3)

Prepare fresh.

-

Sörensen’s Phosphate Buffer (0.1M, pH 6.3): 100 mL

-

Fast Blue BB Salt: 100 mg

-

Note: Filter this solution immediately before use to remove undissolved diazonium salt particles which cause background artifact.

-

D. Sodium Fluoride (Inhibitor)[2][4][5][6]

-

Sodium Fluoride (NaF): 42 mg (for 10mM final concentration in 100mL buffer).

Experimental Protocol

This protocol describes the "Simultaneous Coupling Azo Dye Method."

Workflow Diagram

Figure 2: Step-by-step staining workflow.[2][4][5]

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare fresh blood or bone marrow smears.[2] Air dry for at least 30 minutes.

-

Constraint: Do not use smears older than 2 weeks, as esterase activity degrades.

-

-

Fixation:

-

Immerse slides in CAF Fixative for exactly 30 seconds at room temperature (RT).[1]

-

Why: Acetone permeabilizes the membrane; Citrate/Formaldehyde fixes the protein without destroying the active site.

-

Rinse gently in deionized water (3 changes, 1 minute each).

-

-

Staining (Incubation):

-

Washing:

-

Remove slides and wash in running tap water for 2 minutes to stop the reaction.

-

-

Counterstaining:

-

Immerse in Mayer’s Hematoxylin for 2–5 minutes.

-

Blue the nuclei in dilute ammonia water or running tap water.

-

-

Mounting:

-

Air dry or mount with an aqueous mounting medium (e.g., Glycerol Gelatin).[1]

-

Warning: Do not use xylene-based media or alcohol dehydration, as the azo dye is soluble in organic solvents and will leach out.

-

Validation & Interpretation

The Fluoride Inhibition Test

The defining characteristic of monocytic (Non-Specific) esterase is its sensitivity to fluoride.[2] Granulocytic (Specific) esterase is resistant.

-

Positive Result (Monocyte): Strong blue/black granulation in the Control slide; Negative (or significantly reduced) in the NaF slide.

-

Negative Result (Granulocyte): Negative or very weak staining in both Control and NaF slides.

Data Summary Table

| Cell Type | Naphthol AS-OL (Control) | Naphthol AS-OL + NaF | Clinical Interpretation |

| Monoblast / Monocyte | 4+ (Strong Positive) | 0 to 1+ (Inhibited) | AML M5 / M4 |

| Myeloblast / Neutrophil | 0 to 1+ (Weak/Neg) | 0 to 1+ (No Change) | AML M1 / M2 |

| Lymphocyte | 0 to +/- (Focal dot) | 0 to +/- (No Change) | ALL / CLL |

| Megakaryocyte | 2+ to 3+ (Positive) | 0 to 1+ (Inhibited) | AMKL (M7) |

| Erythroblast | 0 to 1+ (Weak) | 0 to 1+ (No Change) | Erythroleukemia (M6) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Staining (False Negative) | Enzyme degradation | Use fresh smears (<2 weeks). Ensure fixation is not >30s. |

| pH incorrect | Check Buffer pH (must be 6.3–7.0). | |

| Dead Diazonium Salt | Fast Blue BB breaks down. Solution should be yellow/brown, not clear. | |

| High Background | Substrate precipitation | Filter incubation solution immediately before adding slides. |

| Leaching of Dye | Alcohol exposure | Avoid alcohol dehydration. Use aqueous mountant only. |

| Weak Staining | Old Substrate Stock | This compound hydrolyzes spontaneously over time. Prepare fresh stock. |

References

-

Leder, L. D. (1964). The selective enzyme cytochemical demonstration of neutrophil myeloid cells and tissue mast cells in paraffin sections. Klinische Wochenschrift.

-

Dacie, J. V., & Lewis, S. M. (2016). Practical Haematology. 12th Edition. Elsevier. (Standard reference for CAF fixation and esterase protocols).

-

Sigma-Aldrich. (2022). Naphthol AS-D Chloroacetate and Alpha-Naphthyl Acetate Esterase Kits - Technical Bulletin. (Provides grounding for diazonium coupling chemistry).

-

Li, C. Y., et al. (1973). Acid alpha-naphthyl acetate esterase in human leukocytes.[1][2][6] American Journal of Pathology.[7] (Foundational work on esterase differentiation).

-

Scott, C. S., et al. (1984). Cytochemical and electrophoretic characterisation of alpha naphthyl acetate esterases (ANAE) in acute myeloblastic leukaemia. Blut.[6][8]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. CN105648035B - Alpha-naphthol acetate esterase staining kit - Google Patents [patents.google.com]

- 4. pscientifics.com [pscientifics.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Cytochemical and electrophoretic characterisation of alpha naphthyl acetate esterases (ANAE) in acute myeloblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonspecific esterase staining patterns in acute monocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Advanced Enzymology: Naphthol AS-OL Acetate in Non-Specific Esterase Profiling

Application Note & Protocol Guide

Introduction & Scientific Rationale

Naphthol AS-OL acetate (CAS: 7128-79-2) is a premium fluorogenic and chromogenic substrate utilized primarily for the detection of Non-Specific Esterase (NSE) activity. Unlike simpler substrates such as

Why use this compound?

-

Superior Localization: The reaction product forms a stable, highly insoluble azo dye that resists diffusion. This results in sharp, granular staining essential for intracellular localization, superior to the "diffuse" staining often seen with

-naphthyl acetate. -

Dual-Mode Detection: It functions as a chromogenic substrate (histochemistry) and a fluorogenic probe (plate assays), offering versatility across platforms.

-

Clinical Relevance: In hematopathology, it is a critical tool for differentiating monocytic leukemias (NSE positive, NaF sensitive) from granulocytic leukemias (NSE negative/weak).

Mechanism of Action

The assay relies on a two-step simultaneous coupling reaction. The enzyme hydrolyzes the acetate group, releasing Naphthol AS-OL. In the presence of a diazonium salt (e.g., Fast Blue BB), a coupling reaction occurs immediately at the site of enzymatic activity, forming an insoluble azo dye.

Chemical Pathway Diagram

Caption: Hydrolytic cleavage of this compound followed by azo coupling to form a precipitate.

Critical Parameters (The "Why" Behind the Steps)

| Parameter | Specification | Scientific Justification |

| Solvent System | Acetone or DMF | This compound is hydrophobic. It must be pre-dissolved in an organic solvent before addition to the aqueous buffer to prevent immediate precipitation. |

| pH Window | 6.3 – 7.4 | Esterases are pH sensitive. pH < 6.0 reduces activity; pH > 7.6 causes spontaneous hydrolysis of the substrate (false positives). |

| Coupling Agent | Fast Blue BB / Fast Garnet GBC | The coupling rate must exceed the diffusion rate. Fast Blue BB yields a high-contrast blue/black precipitate suitable for counterstaining with Nuclear Fast Red. |

| Inhibitor | Sodium Fluoride (NaF) | Validation Step: Monocytic NSE is inhibited by NaF; Granulocytic esterases are resistant. This proves specificity. |

Protocol A: Histochemical Staining (Hematology/Tissue)

Objective: Localization of NSE in bone marrow smears or tissue sections.

Reagents Required[1][2][3][4][5][6][7][8]

-

Fixative: Citrate-Acetone-Formaldehyde (CAF) or cold Acetone.

-

Buffer: Phosphate Buffer (0.1 M, pH 7.0).

-

Substrate Solution: 10 mg this compound dissolved in 2 mL Acetone.

-

Coupler: Fast Blue BB Salt.

-

Counterstain: Nuclear Fast Red or Methyl Green.

Step-by-Step Workflow

-

Fixation:

-

Fix air-dried smears in CAF solution for 30 seconds at room temperature (RT).

-

Note: Do not over-fix; esterases are heat and fixative labile.

-

Wash gently in deionized water.

-

-

Preparation of Incubation Medium (Prepare Fresh):

-

Mix 40 mL Phosphate Buffer (pre-warmed to 37°C).

-

Add 2 mL Substrate Solution (this compound in Acetone). Add dropwise with agitation to avoid crystallization.

-

Add 20 mg Fast Blue BB Salt. Shake well and filter immediately.

-

Validation: Split solution into two jars. Add 40 mg Sodium Fluoride (NaF) to one jar (Inhibition Control).

-

-

Incubation:

-

Immerse slides in the filtered solution.

-

Incubate at 37°C for 30–45 minutes.

-

Visual Check: Solution may turn cloudy; this is normal, but large crystals indicate precipitation failure.

-

-

Termination & Mounting:

-

Rinse slides in running tap water for 2 minutes.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Air dry and mount with aqueous mounting medium.

-

Workflow Diagram

Caption: Operational workflow for histochemical staining including the critical NaF validation step.

Protocol B: Fluorometric Microplate Assay

Objective: High-throughput quantification of esterase activity in cell lysates.

-

Substrate Stock: Dissolve this compound to 10 mM in DMSO. Store at -20°C.

-

Assay Buffer: PBS (pH 7.4) containing 0.1% Triton X-100 (to lyse cells and solubilize product).

-

Procedure:

-

Add 50 µL cell lysate per well in a black 96-well plate.

-

Add 50 µL Substrate Working Solution (dilute Stock 1:100 in Assay Buffer for 100 µM final).

-

Kinetics: Measure Fluorescence immediately (Ex: 360 nm / Em: 520 nm) every minute for 30 minutes at 37°C.

-

Note: Naphthol AS-OL has a distinct Stokes shift compared to the acetate ester.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Crystalline Precipitate | Substrate crashed out of solution. | Add the acetone-dissolved substrate to the buffer very slowly while stirring. Filter the solution before use. |

| Weak Staining | Old Diazo salt or high pH. | Use fresh Fast Blue BB. Check buffer pH (must be < 7.6). |

| Diffuse Staining | Lipid diffusion. | Avoid alcohol-based dehydration. Use aqueous mounting media only.[1] |

| No Inhibition with NaF | Wrong enzyme target. | If NaF fails to inhibit, the activity is likely Granulocytic (Specific) Esterase, not Monocytic. |

References

-

Yam, L. T., Li, C. Y., & Crosby, W. H. (1971). Cytochemical identification of monocytes and granulocytes.[2] American Journal of Clinical Pathology, 55(3), 283–290.

Sources

Technical Application Note: High-Fidelity Esterase Localization using Naphthol AS-OL Acetate in Cryosections

Abstract & Introduction

In the histochemical characterization of hematopoietic lineages and inflammatory infiltrates, precise enzyme localization is paramount. While

Naphthol AS-OL Acetate represents a high-fidelity alternative. Due to the highly lipophilic nature of the Naphthol AS-OL moiety, the hydrolyzed intermediate binds tightly to tissue proteins before coupling, preventing diffusion artifacts. This protocol details a rigorous methodology for this compound staining in frozen sections, optimized for the differentiation of monocytic leukemias and the identification of tissue macrophages in preclinical drug safety studies.

Mechanism of Action

The reaction relies on the enzymatic hydrolysis of the acetate ester bond by intracellular esterases.

-

Hydrolysis: Esterases cleave the acetate group from this compound, liberating the insoluble Naphthol AS-OL intermediate.

-

Coupling: The liberated naphthol immediately couples with a diazonium salt (e.g., Hexazotized Pararosaniline or Fast Blue BB) present in the incubation medium.

-

Precipitation: This forms a highly colored, insoluble azo dye precipitate at the exact site of enzyme activity.

Materials & Reagents

Equipment

-

Cryostat: Maintained at -20°C to -25°C.

-

Coplin Jars: Glass, dedicated for enzyme histochemistry (RNase/DNase free not required, but chemically clean).

-

Incubation Chamber: Humidified, set to 37°C.

-

Microscope: Brightfield with 20x and 40x objectives.

Reagents

| Component | Specification | Storage |

| This compound | CAS: 135-46-6 (Substrate) | -20°C, Desiccated |

| Ethylene Glycol Monomethyl Ether | Solvent (2-Methoxyethanol) | RT, Flammable cabinet |

| Sodium Nitrite | 4% Aqueous Solution (Freshly made) | 4°C (Stock powder) |

| Pararosaniline Hydrochloride | 2g in 50ml 2N HCl (Stock) | RT, Dark |

| Phosphate Buffer (0.1M) | pH 7.0 (Sörensen’s) | 4°C |

| Sodium Fluoride (NaF) | Inhibition Control (Optional) | RT |

| Methyl Green | Counterstain (Purified) | RT |

Sample Preparation (Critical Step)

Enzyme activity is labile. Proper tissue handling is the single biggest determinant of success.

-

Tissue Harvesting: Harvest tissue immediately after sacrifice.

-

Snap Freezing: Embed tissue in OCT compound. Freeze rapidly in isopentane cooled by liquid nitrogen (-150°C) to prevent ice crystal artifacts. Do not allow tissue to freeze slowly in a -80°C freezer.

-

Sectioning: Cut 6–8 µm sections. Mount on positively charged slides (e.g., Superfrost Plus).

-

Drying: Air dry slides at Room Temperature (RT) for 30–60 minutes.

-

Note: Insufficient drying leads to section detachment during incubation.

-

Experimental Protocol

Fixation Strategy

Esterases are sensitive to aldehyde fixation. We utilize a cold fixation method to balance morphology with enzyme preservation.